Rosuvastatin calcium is a synthetic lipid-lowering agent classified under the statin group of medications. It is primarily used to manage elevated cholesterol levels and reduce the risk of cardiovascular diseases. The compound functions by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, a key player in cholesterol biosynthesis in the liver. The chemical name for rosuvastatin calcium is bis[(E)-7-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl-3,5-dihydroxyhept-6-enoic acid] calcium salt, with an empirical formula of and a molecular weight of 1001.14 g/mol .
Rosuvastatin calcium is sourced from synthetic processes and is classified as a small molecule drug. It is approved for use in various formulations, including tablets available in dosages of 5 mg, 10 mg, 20 mg, and 40 mg . As a member of the statin class, it is specifically indicated for conditions such as hyperlipidemia, primary dysbetalipoproteinemia, and as an adjunct to diet for managing triglyceride levels .
The synthesis of rosuvastatin calcium involves multiple steps that include the construction of its complex molecular structure. The process typically starts with the formation of key intermediates through reactions involving various reagents and catalysts. For example:
These methods require careful control of reaction conditions to ensure high yield and purity.
Rosuvastatin calcium has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The structural formula includes:
The three-dimensional structure can be visualized using molecular modeling software, which reveals its hydrophilic nature due to the presence of polar functional groups .
Rosuvastatin undergoes various chemical reactions during its synthesis and metabolism:
Rosuvastatin exerts its lipid-lowering effects primarily through competitive inhibition of hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a precursor in cholesterol biosynthesis:
By inhibiting this step, rosuvastatin effectively reduces cholesterol synthesis in the liver, leading to decreased levels of low-density lipoprotein cholesterol and triglycerides while increasing high-density lipoprotein cholesterol levels .
These properties are critical for formulation development and determining appropriate storage conditions.
Rosuvastatin calcium is widely used in clinical settings for:
The core structure of rosuvastatin calcium features a methane-sulphonamide-substituted pyrimidine ring, synthesized through multistep organic reactions. A key intermediate is 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)pyrimidine-5-carbaldehyde, formed via Vilsmeier-Haack formylation. This reaction requires precise temperature control (-10°C to 0°C) and utilizes phosphoryl chloride (POCl₃) in dimethylformamide (DMF) to introduce the aldehyde group at the C5 position of the pyrimidine ring [1]. Subsequent condensation with the statin side chain employs a Wittig-Horner reaction, where the aldehyde intermediate reacts with (4R-cis)-6-(2-tert-butyldimethylsilyloxyethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester in the presence of sodium hydride (NaH). This step establishes the critical E-configured diene system characteristic of rosuvastatin [1] [8].
Deprotection and salt formation complete the synthesis. The tert-butyldimethylsilyl (TBDMS) protecting groups are cleaved using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF), followed by hydrolysis of the tert-butyl ester with aqueous sodium hydroxide. Final treatment with calcium acetate in ethanol/water mixtures yields the crystalline calcium salt. Purification typically involves recrystallization from acetonitrile-diethyl ether mixtures, achieving chemical purity >99.5% as confirmed by HPLC [1]. Alternative enzymatic pathways utilize nitrilase enzymes (e.g., from Alcaligenes faecalis) for stereoselective hydrolysis of nitrile intermediates, offering higher enantioselectivity (>98% ee) under mild conditions (pH 7.5, 30°C) [8].
Table 1: Key Synthetic Intermediates for Rosuvastatin Calcium Pyrimidine Core
Intermediate | Chemical Structure Highlights | Typical Yield | Purification Method |
---|---|---|---|
4-(4-Fluorophenyl)-6-isopropylpyrimidine | Halogenated aryl, alkyl substituent | 85% | Vacuum distillation |
N-methyl-N-methanesulfonylpyrimidin-2-amine | Methane-sulphonamide group installation | 78% | Recrystallization (EtOAc/Hexane) |
5-Carbaldehyde intermediate | Formylated pyrimidine core | 65% | Column chromatography |
Wittig adduct (protected side chain) | E-diene system, silyl/ester protections | 60% | Solvent extraction |
The methane-sulphonamide group (-SO₂NHCH₃) is a critical pharmacophore enabling high-affinity binding to HMG-CoA reductase. Electrostatic potential mapping demonstrates significant negative charge localization on the sulfonyl oxygen atoms (δ = -0.52 e), facilitating strong hydrogen bonding with Lys735 and Ser684 residues in the enzyme's active site [4] [9]. This interaction is energetically favorable, with binding free energy (ΔG) calculated at -9.8 kcal/mol – approximately 40% stronger than analogous interactions in non-sulfonamide statins like pravastatin [9].
The sulfonamide's conformational rigidity restricts rotational freedom around the C-N bond, optimally positioning the fluorophenyl and pyrimidine rings for van der Waals contacts with hydrophobic enzyme pockets (Leu853, Val683). Nuclear magnetic resonance (NMR) studies (¹H-¹⁵N HSQC) confirm restricted rotation with an energy barrier of 15.2 kcal/mol, stabilizing the bioactive conformation [4]. This geometric constraint, combined with the group's polarity, underlies rosuvastatin's exceptional inhibitory potency (IC₅₀ = 0.16 nM), which is 5-fold lower than atorvastatin and 20-fold lower than simvastatin in recombinant human enzyme assays [4] [9].
Mutagenesis studies validate the sulfonamide's necessity: Enzyme mutants lacking Ser684 show a 100-fold decrease in rosuvastatin binding affinity, while Lys735Ala mutants exhibit complete loss of inhibition. Comparative molecular field analysis (CoMFA) models indicate the sulfonamide contributes ~60% of rosuvastatin's total binding energy, significantly outperforming carbonyl or hydroxyl groups in other statins [9].
Industrial production leverages solvent reduction strategies and catalytic methodologies to minimize environmental impact. Traditional synthesis consumes >300 L/kg of chlorinated solvents (dichloromethane), while modern approaches substitute these with cyclopentyl methyl ether (CPME) and ethyl acetate, reducing solvent use to <100 L/kg and eliminating halogenated waste [3] [10]. The enzymatic hydrolysis of nitrile intermediates using immobilized Rhodococcus sp. nitrilase reduces energy consumption by 70% compared to chemical hydrolysis, operating at ambient temperature (25°C) with water as the sole solvent [8].
Amorphous solid dispersions enhance sustainability during formulation. Spray-drying rosuvastatin calcium with soluplus (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) creates high-solubility composites without organic solvents. These dispersions achieve 95% dissolution in 15 minutes versus 45 minutes for crystalline forms, significantly reducing the need for energy-intensive micronization [5] [10].
Table 2: Green Chemistry Metrics in Rosuvastatin Calcium Synthesis
Process Parameter | Traditional Method | Green Chemistry Approach | Improvement |
---|---|---|---|
Solvent consumption | 300 L/kg (CH₂Cl₂/THF) | 80 L/kg (CPME/EtOAc) | 73% reduction |
Reaction temperature | -78°C (Wittig) | 0-25°C (enzymatic hydrolysis) | Energy use ↓70% |
Catalyst loading | Stoichiometric NaH (1.5 eq) | Biocatalyst (5% w/w) | Waste ↓90% |
Carbon efficiency | 28% | 63% (atom-economical steps) | E-factor ↓2.1 → 0.7 |
Water usage (recrystallization) | 500 L/kg | 150 L/kg (membrane purification) | Water footprint ↓70% |
Process intensification through continuous flow reactors achieves 99% conversion in side-chain condensation with residence times under 10 minutes, compared to 12 hours in batch reactors. Microwave-assisted deprotection further reduces reaction times from 8 hours to 20 minutes, decreasing energy consumption by 85% [3] [10]. These innovations collectively lower the process mass intensity (PMI) from 120 to 35, aligning with pharmaceutical industry sustainability goals [3].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5